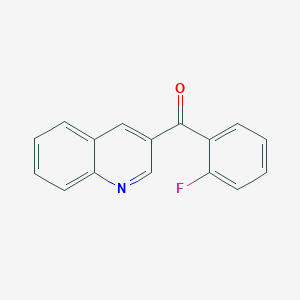

(2-Fluorophenyl)(quinolin-3-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNKLTDCCZSMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401284419 | |

| Record name | (2-Fluorophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-99-6 | |

| Record name | (2-Fluorophenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluorophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Fluorophenyl Quinolin 3 Yl Methanone and Its Analogues

Retrosynthetic Analysis of the (Quinolin-3-yl)methanone Scaffold

Retrosynthetic analysis of the (quinolin-3-yl)methanone core primarily involves two key disconnection strategies. The most common approach involves disconnecting the quinoline (B57606) ring itself, typically through a Friedländer-type annulation. This simplifies the target molecule into a 2-aminoaryl ketone and a dicarbonyl compound or its equivalent. For the specific target, (2-Fluorophenyl)(quinolin-3-yl)methanone, this translates to a disconnection between the N1-C2 and C3-C4 bonds of the quinoline ring. This leads to precursors such as a 2-aminophenyl ketone and a β-keto-ester or a related 1,3-dicarbonyl compound that would provide the 3-carbonyl group.

A second major strategy involves disconnecting the C-C bond between the quinoline C3 position and the carbonyl carbon. This approach assumes a pre-formed quinoline ring functionalized at the 3-position with a group amenable to conversion into the ketone, such as a halogen (for subsequent carbonylation or coupling) or a carboxylic acid derivative. This method is particularly relevant for introducing diverse aryl groups, like the 2-fluorophenyl moiety, in the later stages of the synthesis.

Established and Emerging Synthetic Routes to Quinoline-3-yl Methanones

The synthesis of quinoline-3-yl methanones can be achieved through a variety of methods, ranging from century-old name reactions to contemporary metal-catalyzed and metal-free approaches.

Classical Friedländer-Type Condensations and Their Refinements

The Friedländer synthesis, first reported in 1882, is a cornerstone for quinoline synthesis. nih.govwikipedia.org It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a ketone or β-dicarbonyl compound. nih.govorganic-chemistry.org The reaction can be catalyzed by acids or bases, or simply promoted by heat. youtube.com

The general mechanism can proceed via two pathways: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org The use of 2-aminoaryl ketones and β-ketoesters is a direct route to 3-acylquinolines.

Over the years, numerous refinements have been developed to improve the efficiency, selectivity, and environmental footprint of the Friedländer reaction. These include the use of various catalysts to facilitate the reaction under milder conditions. Lewis acids, such as ceric ammonium (B1175870) nitrate, indium(III) triflate, and neodymium(III) nitrate, have been shown to be effective. organic-chemistry.orgrsc.orgnih.gov Solid acid catalysts like silica-supported P₂O₅ and ionic liquids have also been employed to create more sustainable and solvent-free protocols. nih.govresearchgate.net For instance, indium(III) triflate (In(OTf)₃) was identified as a highly effective catalyst for the reaction between 2-aminoarylketones and various carbonyl compounds, providing the desired quinolines in high yields under solvent-free conditions. rsc.org

Table 1: Examples of Catalysts Used in Friedländer Synthesis of Quinolines

| Catalyst | Conditions | Yield Range | Reference |

|---|---|---|---|

| Ceric Ammonium Nitrate (10 mol%) | Ambient temperature, 45 min | Promising results | nih.gov |

| In(OTf)₃ | Solvent-free | 75-92% | rsc.org |

| P₂O₅/SiO₂ | 80 °C, Solvent-free | High to excellent | researchgate.net |

Metal-Catalyzed Approaches to 3-Acylquinolines

Transition metal catalysis has opened new avenues for the synthesis of complex quinoline derivatives with high efficiency and selectivity.

Copper catalysis has emerged as a powerful tool for constructing quinoline scaffolds. sciencedaily.com A notable strategy involves the copper-catalyzed one-pot reaction of 2-aminoaryl aldehydes or ketones with inactivated ketones to produce 3-acylquinolines. rsc.org This process proceeds through a cascade mechanism that includes C(sp³)–H bond amination, the formation of an enaminone intermediate, and a subsequent enamine-carbonyl condensation. rsc.org This represents a significant advancement, as it allows for the use of simple, saturated ketones as building blocks through the functionalization of two C(sp³)–H bonds. rsc.org

Another copper-catalyzed domino approach utilizes enaminones and anthranils. rsc.org These reactions provide an alternative pathway to substituted quinolines under mild conditions. Copper catalysts, such as copper acetate, facilitate the annulation of readily available saturated ketones and anthranils, leading to 3-substituted quinoline derivatives in a one-pot process. mdpi.com

Table 2: Copper-Catalyzed Synthesis of 3-Acylquinolines

| Reactants | Catalyst | Key Features | Reference |

|---|---|---|---|

| 2-Aminoaryl aldehydes/ketones + Saturated ketones | Cu catalyst | Double C(sp³)–H bond functionalization | rsc.org |

| Saturated ketones + Anthranils | Copper acetate | One-pot domino reaction | mdpi.com |

Palladium-Catalyzed Carbonylative Suzuki-Coupling Reactions for Analogues

For the synthesis of analogues, particularly for introducing varied aryl ketones at the C3 position, palladium-catalyzed carbonylative coupling reactions are highly effective. The carbonylative Suzuki-Miyaura coupling is a prominent example, enabling the three-component reaction of a haloquinoline, an arylboronic acid, and a carbon monoxide (CO) source to form the desired aryl quinolinyl ketone. researchgate.net

This method typically involves a palladium catalyst, such as Pd(TFA)₂, and a CO source. While gaseous CO is traditionally used, modern methods often employ CO-releasing molecules (CORMs) like molybdenum hexacarbonyl (Mo(CO)₆) for easier handling. researchgate.net This approach allows for the late-stage introduction of the (2-fluorophenyl)carbonyl moiety or other substituted arylcarbonyl groups onto a pre-functionalized quinoline, such as 3-bromoquinoline. nih.govresearchgate.net The synthesis of various diaryl ketones using polymer-immobilized palladium nanoparticles under atmospheric CO pressure has also been reported, highlighting a ligand-free, reusable catalyst system. organic-chemistry.org

Table 3: Palladium-Catalyzed Carbonylative Suzuki Coupling for Diaryl Ketones

| Catalyst System | CO Source | Key Features | Reference |

|---|---|---|---|

| Pd(TFA)₂ (0.5 mol%) | Mo(CO)₆ (0.5 equiv) | Ligand-free, mild conditions (50 °C) | researchgate.net |

| Polymer-Immobilized Pd Nanoparticles | CO gas (1 atm) | Ligand-free, reusable catalyst | organic-chemistry.org |

Transition Metal-Free Synthesis via Formal [4+2] Annulation of Anthranils and Enaminones

Reflecting a shift towards more sustainable synthetic methods, transition-metal-free protocols for quinoline synthesis have gained significant attention. mdpi.commdpi.comresearchgate.net A notable example is the formal [4+2] annulation of anthranils with enaminones to produce 3-acylquinolines. mdpi.commdpi.com

This reaction proceeds under the influence of methanesulfonic acid (MSA) and sodium iodide (NaI), which play crucial roles in the transformation. mdpi.com The proposed mechanism involves an initial aza-Michael addition of the anthranil (B1196931) to the MSA-activated enaminone. mdpi.com This is followed by an intramolecular annulation (cyclization) and subsequent ring-opening/reconstruction of the anthranil moiety to form the quinoline ring. mdpi.com This strategy is characterized by its operational simplicity, high yields, and broad substrate scope, avoiding the need for transition metal catalysts. mdpi.comnih.gov

Table 4: Transition-Metal-Free Synthesis of 3-Acylquinolines

| Reactants | Reagents/Catalysts | Key Features | Yield Range | Reference |

|---|---|---|---|---|

| Anthranils + Enaminones | Methanesulfonic acid (MSA), NaI | Formal [4+2] annulation, metal-free | 77-84% | mdpi.commdpi.com |

Phosphine-Catalyzed Procedures for 3-Substituted Quinolines

The synthesis of quinolines substituted at the 3-position is a critical step in assembling the title compound. Phosphine-catalyzed reactions have emerged as a mild and efficient alternative to traditional methods like the Friedländer synthesis, which often require harsh conditions. organic-chemistry.org These procedures typically utilize stable starting materials and offer a direct route to the desired quinoline core. nih.gov

A prominent method involves a one-pot reaction between activated acetylenes and o-tosylamidocarbonyl compounds, catalyzed by a phosphine (B1218219) such as triphenylphosphine (B44618) (PPh₃). organic-chemistry.orgnih.gov The reaction mechanism is proposed to operate under general base catalysis. nih.gov The process is initiated by the nucleophilic addition of the phosphine to an activated alkyne, which generates a β-phosphonium enoate zwitterion. This zwitterion is a strong base that deprotonates the N-tosylamide pronucleophile. nih.gov The subsequent reaction cascade involves a Michael addition of the deprotonated amide to the activated alkyne, followed by a rapid aldol-type cyclization to form an N-tosyldihydroquinoline intermediate. nih.gov The final quinoline product is obtained after a detosylation step, which is driven by the energetic favorability of aromatization. organic-chemistry.orgnih.gov

Optimization studies have identified acetonitrile (B52724) (MeCN) as a suitable solvent, with catalytic amounts of PPh₃ (e.g., 10 mol%) being effective. organic-chemistry.org The reaction's scope is broad, accommodating various activated acetylenic ketones and o-aminophenones. organic-chemistry.org The electronic nature of substituents on the starting materials can influence reaction rates; electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups can slow it down. organic-chemistry.org This methodology has also been successfully applied to the synthesis of 3-substituted-4-quinolones, further demonstrating its versatility. nih.gov

Table 1: Examples of Phosphine-Catalyzed Quinolone Synthesis This table is based on data for the synthesis of related quinolone structures, illustrating the scope of phosphine catalysis.

| Entry | N-Tosylamide Substrate | Activated Alkyne | Product | Yield (%) |

| 1 | S-phenyl 2-(N-tosylamido)benzothioate | Phenyl propynone | 3-Benzoyl-4-quinolone | 93 |

| 2 | S-phenyl 2-(N-tosylamido)benzothioate | Methyl propynone | 3-Acetyl-4-quinolone | 88 |

| 3 | S-phenyl 2-(N-tosylamido)benzothioate | Methyl propiolate | Methyl 4-quinolone-3-carboxylate | 71 |

| 4 | S-phenyl 5-chloro-2-(N-tosylamido)benzothioate | Phenyl propynone | 6-Chloro-3-benzoyl-4-quinolone | 91 |

Data adapted from a study on phosphine-initiated quinolone synthesis. nih.gov

Regioselective Three-Component Synthesis via Modified Povarov Reaction

The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful tool for constructing quinoline and tetrahydroquinoline cores, often through a three-component process involving an aniline, an aldehyde, and an activated alkene or alkyne. nih.govbohrium.comiipseries.org Modifications to the classical Povarov reaction have been developed to control the regioselectivity of the cycloaddition, enabling the synthesis of specifically substituted quinolines. bohrium.comrsc.orgresearchgate.net

One notable modification utilizes methyl ketones, arylamines, and styrenes in an iodine-mediated formal [3+2+1] cycloaddition. organic-chemistry.orgnih.gov In this process, the methyl group of the ketone serves as a unique reactive component, a departure from traditional Povarov reactions that use aldehydes directly. organic-chemistry.org The proposed mechanism involves a sequence of iodination, Kornblum oxidation of the resulting α-iodo ketone, formation of a C-acylimine intermediate, a Povarov-type cycloaddition, and subsequent aromatization. organic-chemistry.orgnih.govresearchgate.net This method is catalyzed by molecular iodine (I₂), which acts as both a Lewis acid and an oxidant. organic-chemistry.org

To achieve different regioselectivity, such as the 2,3-disubstituted pattern relevant to the title compound, enaminones can be used as one of the three components alongside anilines and aldehydes. bohrium.comrsc.org Unlike conventional Povarov reactions that typically yield 2,4-disubstituted quinolines, the use of N,N-dimethyl enaminones directs the formation of 2,3-disubstituted products. rsc.orgresearchgate.net The mechanism is believed to start with a transamination between the enaminone and the aniline, followed by a series of steps including addition, cyclization, and aromatization. bohrium.com Similarly, a synergistic iodine/amine promoted reaction using methyl ketones, arylamines, and aryl(alkyl)acetaldehydes can produce 2-acyl-3-aryl(alkyl)quinolines, where the arylamine acts as both a reactant and a catalyst for enamine formation. organic-chemistry.org

Table 2: Comparison of Modified Povarov Reactions for Quinoline Synthesis

| Reaction Type | Key Components | Catalyst/Promoter | Typical Product |

| I₂-Mediated [3+2+1] Cycloaddition | Methyl Ketone, Arylamine, Styrene | I₂ / DMSO | 2,4-Disubstituted Quinolines organic-chemistry.orgnih.gov |

| Coproduct-Promoted Povarov | Methyl Ketone, Arylamine, α-Ketoester | I₂ (generates HI promoter) | 2,4-Disubstituted Quinolines organic-chemistry.org |

| Enaminone-Modified Povarov | Enaminone, Aldehyde, Aniline | TfOH / CuI | 2,3-Disubstituted Quinolines bohrium.comrsc.org |

| Synergistic I₂/Amine Povarov | Methyl Ketone, Arylamine, Acetaldehyde | I₂ / Amine | 2-Acyl-3-aryl(alkyl)quinolines organic-chemistry.org |

Introduction and Functionalization of Fluorine in the Aryl Moiety

Introducing fluorine onto an aromatic ring can be achieved through either direct or indirect methods. Direct C-H fluorination is an attractive strategy as it avoids the need for pre-functionalized substrates. nih.gov Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are widely used for this purpose. mdpi.comwikipedia.org The direct fluorination of electron-deficient azaarenes like quinoline can be challenging due to the high energy of the reaction intermediates. nih.govacs.org However, recent advances have described a novel concerted nucleophilic aromatic substitution strategy that avoids the formation of high-energy Meisenheimer intermediates. nih.gov This process involves an asynchronous concerted transfer of a fluoride (B91410) ion, an electron, and a proton (F⁻-e⁻-H⁺) and can be facilitated by photosensitizers like xanthone (B1684191) under acidic conditions. nih.govacs.org This method has proven effective for the C-H fluorination of quinoline scaffolds bearing a variety of functional groups, including ketones, esters, and halogens. nih.gov

Indirect methods require the presence of a functional group that can be converted to a C-F bond. A classic example is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an amino-substituted precursor. researchgate.net Other indirect approaches include palladium-catalyzed fluorination of bromoquinolines and the reaction of lithiated quinolines with N-fluorosulfonimide (NFSI). researchgate.net

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. wikipedia.orgmasterorganicchemistry.com The reaction involves the attack of a nucleophile on an aromatic ring that bears a good leaving group, such as a halide. wikipedia.org The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby accelerating the reaction. wikipedia.orgmasterorganicchemistry.com

In the context of this compound, the (quinolin-3-yl)methanone group acts as an electron-withdrawing group, activating the fluorophenyl ring toward nucleophilic attack. Fluorine, despite being a weak leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr. masterorganicchemistry.comyoutube.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and facilitating the initial, rate-determining nucleophilic attack. youtube.com The subsequent bond cleavage is fast and does not limit the reaction rate. youtube.com This reactivity allows for the displacement of the fluoride ion by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a powerful tool for derivatization. nih.gov

Synthesis of Structural Analogues and Derivatives of this compound

The creation of structural analogues is essential for studying structure-activity relationships. The core structure of this compound offers multiple sites for modification.

The 2-fluorophenyl ring is a prime target for modification to generate analogues. The SNAr reaction is a key strategy for this purpose. nih.gov As discussed previously, the fluorine atom at the 2-position is activated by the para-keto group and can be readily displaced by various nucleophiles. This allows for the synthesis of a diverse library of compounds where the fluorine is replaced with other functional groups.

For example, reacting this compound with different primary or secondary amines would yield a series of 2-(amino)phenyl derivatives. Similarly, reaction with alkoxides (e.g., sodium methoxide) or thiolates (e.g., sodium thiophenoxide) would produce 2-alkoxy or 2-(arylthio)phenyl analogues, respectively. This strategy has been effectively used in the synthesis of highly functionalized derivatives from polyfluoroarenes and various nucleophiles. nih.gov Recent developments in photoredox catalysis have further expanded the scope of SNAr to include even unactivated or electron-rich fluoroarenes, offering more advanced tools for derivatization. nih.gov

Table 3: Potential Analogues via SNAr Derivatization of the Fluorophenyl Ring

| Nucleophile (Nu-H) | Reagent | Resulting Substituent at Phenyl C2 |

| Aniline | Ph-NH₂ | -NHPh |

| Morpholine | C₄H₉NO | -N(CH₂CH₂)₂O |

| Methanol | CH₃OH / Base | -OCH₃ |

| Thiophenol | Ph-SH / Base | -SPh |

| Imidazole | C₃H₄N₂ / Base | -N₂C₃H₃ |

Functionalization of the Quinoline Core at Various Positions

The functionalization of the quinoline ring is a key strategy for expanding the chemical diversity and modulating the properties of quinoline-based compounds. rsc.org While the this compound core already possesses specific substituents, further modification of the quinoline nucleus at its various positions can lead to novel derivatives with potentially enhanced characteristics. Modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, have become powerful tools for the regioselective introduction of functional groups onto the quinoline scaffold. nih.govnih.gov

The reactivity of the quinoline ring allows for functionalization at several positions. The electron-deficient nature of the pyridine (B92270) ring within the quinoline system generally directs electrophilic substitutions to the benzene (B151609) ring (positions 5, 6, 7, and 8), while nucleophilic attacks are more likely on the pyridine ring (positions 2 and 4). uomustansiriyah.edu.iq However, C-H activation strategies have enabled functionalization at positions that are traditionally difficult to access. nih.gov

C-2 Position Functionalization: The C-2 position of the quinoline ring is a common site for functionalization. The use of quinoline N-oxides as substrates is a prevalent strategy, as the N-oxide group activates the C-2 position for attack by various reagents. researchgate.net Palladium-catalyzed C-H activation has been successfully employed for the C-2 arylation of quinoline N-oxides with aryl bromides. nih.gov This approach allows for the introduction of diverse aryl groups, significantly expanding the structural variety of quinoline derivatives. Rhodium-based catalysts have also proven effective for the C-2 arylation of quinolines with unactivated arenes. nih.gov

C-8 Position Functionalization: The C-8 position can be selectively functionalized through chelation-assisted C-H activation. A directing group, often installed temporarily on the quinoline nitrogen or a nearby substituent, can guide a metal catalyst to the C-8 C-H bond. This periannular functionalization provides a reliable method for introducing substituents specifically at this position.

Functionalization at the Benzene Ring: Electrophilic substitution reactions such as nitration and sulfonation typically occur at the C-5 and C-8 positions of the benzene portion of the quinoline ring. uomustansiriyah.edu.iq For instance, nitration of quinoline with fuming nitric acid in concentrated sulfuric acid yields a mixture of 5-nitro- and 8-nitroquinolines. uomustansiriyah.edu.iq These nitro derivatives can then be transformed into other functional groups, such as amines, which serve as handles for further synthetic elaboration.

The table below summarizes some regioselective functionalization methods applicable to the quinoline scaffold.

| Position | Reaction Type | Reagents/Catalyst | Product Type |

| C-2 | C-H Arylation | Quinoline N-oxide, Aryl Bromide, Pd(OAc)₂, Base | 2-Arylquinoline |

| C-2 | C-H Heteroarylation | Quinoline N-oxide, Indole, Pd(OAc)₂, Ag₂CO₃ | 2-(Indol-3-yl)quinoline |

| C-5 & C-8 | Nitration | Fuming HNO₃, H₂SO₄ | 5-Nitroquinoline & 8-Nitroquinoline |

| C-8 | Sulfonation | Oleum | Quinoline-8-sulfonic acid |

Preparation of Fused Heterocyclic Systems Incorporating the Quinoline-Methanone Unit

The quinoline-methanone framework serves as a versatile building block for the synthesis of more complex, fused polycyclic heterocyclic systems. nih.gov These annulated structures are of significant interest as they often exhibit unique biological and photophysical properties. tandfonline.com The synthetic strategies employed typically involve reactions that engage the ketone moiety, the quinoline ring, or both, to construct new rings.

One common approach is the intramolecular cyclization or condensation reaction. For example, a suitably functionalized quinoline-3-yl methanone (B1245722) can undergo cyclization to form a new ring fused to the 'a' face (C-2 and C-3) or 'c' face (C-3 and C-4) of the quinoline system. The Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, is a classic method for constructing quinoline-4-carboxylic acids, which can be precursors to fused systems. nih.gov A modification of this approach could be envisioned starting from a quinoline-3-yl methanone derivative.

Imino Diels-Alder reactions represent another powerful tool for constructing fused systems. The reaction of an alkene tethered to a pyrimidinone with an N-arylimine can lead to quinoline-tethered pyrimidinone derivatives through a cycloaddition-aromatization sequence. clockss.org This highlights how a vinyl group adjacent to a carbonyl, a structural motif related to the quinoline-methanone unit, can participate in building fused architectures.

Furthermore, the carbonyl group of the methanone unit can be transformed to create a reactive intermediate for cyclization. For instance, conversion of the ketone to a hydrazone, followed by reaction with an appropriate reagent, can lead to the formation of a fused pyrazole (B372694) ring, resulting in a pyrazolo[3,4-b]quinoline system. researchgate.net Similarly, cyclocondensation of (4-aminocinnolin-3-yl)-aryl-methanones, which are structurally analogous to amino-substituted quinoline-3-yl methanones, with reagents like malononitrile (B47326) can yield fused pyrido[3,2-c]cinnoline derivatives. researchgate.net

The table below illustrates examples of reactions used to generate fused heterocyclic systems from quinoline precursors.

| Starting Material Type | Reaction Type | Key Reagents | Fused System Formed |

| 2-Chloro-3-formylquinoline | Reductive amination, N-propargylation, Click reaction, Pd-catalyzed C-H functionalization | Benzyl amines, Propargyl bromide, Azides, Pd catalyst | Quinoline-fused triazolo-azepines rsc.org |

| 2-Aryl-3-hydroxy-isoindol-1-ones & 1,3-Dicarbonyls | Coupling / Intramolecular Friedel-Crafts | H₃PO₄–P₂O₅ | Isoindolo[2,1-a]quinoline-11-ones nih.gov |

| Isatin & 4-Chlorophenylacetic acid | Pfitzinger reaction, then treatment with POCl₃ | NaOAc, POCl₃ | Indeno[1,2-c]quinoline-11-one nih.gov |

| 5-Isopropenyl-pyrimidinone & N-arylimine | Imino Diels-Alder / Oxidation | Y(OTf)₃ or Sc(OTf)₃ | Quinolone-substituted pyrimidinone clockss.org |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to reduce environmental impact and improve efficiency. nih.gov These approaches focus on minimizing waste, avoiding hazardous reagents, and utilizing catalytic and energy-efficient methods.

A significant green advancement in the synthesis of 3-acylquinolines, including this compound, is the development of transition-metal-free protocols. mdpi.com One such method involves the formal [4+2] annulation of anthranils with enaminones. This reaction proceeds without the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product. The synthesis of this compound via this route has been reported with a high yield of 88%. mdpi.com This method represents a cleaner alternative to traditional syntheses that may rely on metal catalysts.

Other green strategies applicable to quinoline synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. The Friedländer annulation, a classic method for quinoline synthesis, has been successfully performed under microwave conditions using a reusable solid acid catalyst, Nafion NR50, in the environmentally benign solvent ethanol. mdpi.com

Use of Nanocatalysts: Nanoparticle-based catalysts offer high surface area and reactivity, often allowing for milder reaction conditions and easier catalyst recovery and reuse. For example, Fe₃O₄ nanoparticle-cellulose composites have been used to catalyze the synthesis of pyrimido[4,5-b]quinolones in water, a green solvent. nih.gov

One-Pot, Multi-Component Reactions: Designing syntheses where multiple bonds are formed in a single operation from three or more starting materials improves atom economy and reduces the need for purification of intermediates. Various multi-component reactions for the synthesis of functionalized quinolines have been developed using green catalysts. nih.govnih.gov

The table below summarizes some green synthetic approaches relevant to the preparation of the title compound and its analogues.

| Green Approach | Specific Method | Catalyst/Conditions | Advantage |

| Transition-Metal-Free Synthesis | [4+2] Annulation | Anthranil + Enaminone | Avoids toxic heavy metals, high yield. mdpi.com |

| Microwave-Assisted Synthesis | Friedländer Reaction | Nafion NR50, Ethanol, Microwave | Reduced reaction time, reusable catalyst, green solvent. mdpi.com |

| Nanocatalysis | Three-component reaction | Fe₃O₄ NP-cellulose, Water, Reflux | Reusable catalyst, green solvent, high yields. nih.gov |

| Carbocatalysis | Cascade Condensation/Electrocyclization | Activated Carbon, Toluene | Metal-free catalysis, broad substrate scope. mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluorophenyl Quinolin 3 Yl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For (2-Fluorophenyl)(quinolin-3-yl)methanone, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the quinoline (B57606) and the 2-fluorophenyl moieties. The quinoline ring system typically displays signals in the aromatic region, generally between δ 7.5 and 9.0 ppm. The protons H2 and H4 of the quinoline ring are expected to appear as singlets at the most downfield positions due to the deshielding effects of the heterocyclic nitrogen atom and the adjacent carbonyl group. Specifically, H2, being adjacent to the nitrogen and in an α-position to the carbonyl-substituted carbon, would likely be the most deshielded proton of the quinoline system. The protons on the benzo-fused portion of the quinoline ring (H5, H6, H7, H8) would appear as a set of coupled multiplets (doublets, triplets, or doublets of doublets) in the range of δ 7.6-8.2 ppm, consistent with other 3-substituted quinolines. rsc.org

The 2-fluorophenyl ring protons are expected to show a complex multiplet pattern between δ 7.2 and 7.8 ppm. The fluorine substituent induces both electronic and coupling effects, splitting the signals of the adjacent protons. The proton ortho to the fluorine atom will show coupling to the fluorine in addition to the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Quinoline H2 | > 8.8 | Singlet (s) |

| Quinoline H4 | > 8.5 | Singlet (s) |

| Quinoline H5-H8 | 7.6 - 8.2 | Multiplets (m) |

| 2-Fluorophenyl H3'-H6' | 7.2 - 7.8 | Multiplets (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides crucial information on the carbon skeleton of the molecule. This compound has 16 distinct carbon atoms, and all are expected to be resolved in the spectrum. The most downfield signal will be that of the carbonyl carbon (C=O), anticipated in the δ 190-197 ppm range, which is characteristic for diaryl ketones. rsc.org

The carbons of the quinoline ring typically resonate between δ 120 and 155 ppm. rsc.org The carbons directly bonded to the nitrogen atom (C2 and C8a) will be significantly deshielded. The carbon bearing the carbonyl group (C3) will also appear downfield. The 2-fluorophenyl ring carbons will show signals influenced by the fluorine atom. The carbon directly bonded to fluorine (C2') will exhibit a large one-bond coupling constant (¹JCF) and a significant downfield shift due to the electronegativity of fluorine. Other carbons in the fluorophenyl ring will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), which can aid in their assignment. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

| C=O | 190 - 197 | Quaternary, weak signal |

| Quinoline C2, C4, C8a | 145 - 155 | Deshielded by Nitrogen |

| Quinoline C4a, C5-C8 | 125 - 135 | Aromatic region |

| Quinoline C3 | ~135 | Substituted carbon |

| 2-Fluorophenyl C1' | ~135 | Quaternary, coupled to F |

| 2-Fluorophenyl C2' | > 160 | Directly bonded to F (large ¹JCF) |

| 2-Fluorophenyl C3'-C6' | 115 - 135 | Aromatic region, show JCF couplings |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Observation

¹⁹F NMR is a highly sensitive technique used for the direct observation of fluorine atoms in a molecule. rsc.orgrsc.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, these experiments are typically rapid and yield high-resolution spectra. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the phenyl ring. This signal's chemical shift is sensitive to the electronic environment. nih.gov The multiplicity of the signal will be a multiplet, likely a doublet of doublets or a triplet of doublets, due to coupling with the two ortho-protons (H3' and H6') on the phenyl ring. This provides direct evidence for the substitution pattern on the fluorophenyl ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals by revealing through-bond connectivities. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. youtube.com For this compound, COSY would show correlations between adjacent protons within the benzo part of the quinoline ring (H5 through H8) and within the 2-fluorophenyl ring. This allows for the sequential assignment of protons within these isolated spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). epfl.chnih.gov By overlaying the HSQC spectrum on the ¹H and ¹³C spectra, each protonated carbon can be definitively assigned once its attached proton's chemical shift is known from the ¹H NMR and COSY analysis.

Correlations from the quinoline protons H2 and H4 to the carbonyl carbon (C=O), confirming the attachment of the keto group at the C3 position.

Correlations from the 2-fluorophenyl protons (especially H6') to the carbonyl carbon, linking the fluorophenyl ring to the rest of the molecule via the ketone bridge.

Correlations from quinoline H2 and H4 to carbons in the other ring of the quinoline system, confirming the quinoline framework.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FTIR are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent and diagnostically important band would be the strong C=O stretching vibration of the aryl ketone, which is anticipated to appear in the 1650-1690 cm⁻¹ region. amazonaws.com The exact position is influenced by conjugation with both the quinoline and fluorophenyl rings.

Other significant absorptions would include:

C=N and C=C Stretching: Vibrations from the quinoline and phenyl rings are expected in the 1450-1620 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1100-1250 cm⁻¹ region.

"Fingerprint" Region: The region from 600-1400 cm⁻¹ will contain numerous bands related to C-H bending and other skeletal vibrations, providing a unique fingerprint for the compound. nih.gov

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1650 - 1690 | Strong |

| C=C / C=N (Aromatic) | Stretch | 1450 - 1620 | Medium to Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-F | Stretch | 1100 - 1250 | Strong |

Raman Spectroscopy

Currently, there is no specific Raman spectroscopic data available in the reviewed literature for this compound. This analytical technique, which measures the inelastic scattering of monochromatic light, would be valuable for identifying the vibrational modes of the molecule, complementing infrared spectroscopy data. It is particularly useful for observing non-polar bonds and symmetric vibrations that are weak or absent in IR spectra.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (like π and n orbitals) to higher energy anti-bonding orbitals (π*).

A hypothetical table of expected electronic transitions for a quinoline-based compound is presented below, based on data from related structures. researchgate.net

| Transition Type | Wavelength (nm) | Molar Absorptivity (ε) |

| π → π | ~280 - 350 | High |

| n → π | > 350 | Low |

This table is illustrative and based on data for related quinoline compounds.

The precise absorption maxima (λmax) and molar absorptivity (ε) for this compound would be influenced by the specific electronic environment created by the 2-fluorophenyl and quinolin-3-yl moieties, as well as the solvent used for analysis.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides information about the electronic structure of the excited state and the relaxation pathways available to the molecule. At present, there are no published fluorescence spectroscopy studies specifically for this compound. The potential fluorescence of this compound would depend on the nature of its lowest energy excited state and the efficiency of non-radiative decay processes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. nih.gov This technique allows for the calculation of the molecular formula with a high degree of confidence.

For this compound, HRMS would yield an accurate mass that can be compared to the theoretical exact mass calculated from its molecular formula (C₁₆H₁₀FNO).

| Parameter | Value |

| Molecular Formula | C₁₆H₁₀FNO |

| Theoretical Exact Mass | 251.0746 u |

In addition to accurate mass determination, HRMS coupled with fragmentation techniques (like MS/MS) can elucidate the structure of the molecule by analyzing its fragmentation pattern. The fragmentation of this compound would likely proceed through characteristic pathways for ketones and aromatic systems. For instance, ortho-halogenated phenyl compounds often exhibit specific fragmentation patterns, such as the loss of the halogen atom or rearrangement reactions. nih.gov

A plausible fragmentation pathway could involve the initial loss of the 2-fluorophenyl group or the carbonyl group, leading to characteristic fragment ions. The study of these fragments helps to piece together the molecular structure.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

Although a crystal structure for this compound has not been reported in the searched literature, analysis of related quinoline derivatives provides an example of the data that can be obtained. iucr.orgmdpi.com For instance, a study on a different substituted quinoline compound revealed detailed information about its crystal system, space group, and unit cell dimensions. mdpi.com

Below is a hypothetical table of crystallographic data that would be obtained from a single crystal X-ray diffraction study of this compound.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9 |

| b (Å) | 32.6 |

| c (Å) | 7.7 |

| α (°) | 90 |

| β (°) | 111.7 |

| γ (°) | 90 |

| Volume (ų) | 1850 |

| Z | 4 |

This table is illustrative and based on data for a related heterocyclic compound. mdpi.com

The analysis would also detail the dihedral angle between the quinoline and the 2-fluorophenyl rings, which is a critical conformational parameter. The packing of the molecules in the crystal lattice would be analyzed to understand the intermolecular forces governing the solid-state structure. iucr.orgmdpi.com

Computational and Theoretical Studies of 2 Fluorophenyl Quinolin 3 Yl Methanone

Quantum Chemical Calculations Based on Density Functional Theory (DFT)

DFT has become a standard and powerful tool for investigating molecular systems. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve for the electronic structure and related properties of a molecule. researchgate.netnih.gov

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process identifies the global minimum on the potential energy surface. For a molecule like (2-Fluorophenyl)(quinolin-3-yl)methanone, a key structural feature is the relative orientation of the quinoline (B57606) and the 2-fluorophenyl rings with respect to the central ketone group.

Table 1: Illustrative Optimized Structural Parameters (Bond Lengths and Angles) for a Quinoline-Ketone Core Based on DFT Calculations. (Note: Data is representative of typical values for this class of compounds as specific calculations for the title compound are not available in cited literature.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length (Å) | C=O (carbonyl) | ~1.21 - 1.25 |

| C-C (keto-quinoline) | ~1.48 - 1.52 | |

| C-C (keto-phenyl) | ~1.48 - 1.52 | |

| C-F | ~1.35 - 1.37 | |

| Bond Angle (°) | Quinoline-C-O | ~118 - 122 |

| Phenyl-C-O | ~118 - 122 | |

| Quinoline-C-Phenyl | ~115 - 120 |

This interactive table is based on typical data from computational studies of related ketones.

A significant application of DFT is the prediction of spectroscopic data, which can then be correlated with experimental findings to confirm molecular structures. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts (δ). researchgate.netnih.gov These theoretical values are often linearly correlated with experimental data to improve accuracy. mdpi.com

Experimental ¹H NMR data for this compound has been reported. mdpi.com The spectrum shows characteristic signals for the quinoline and fluorophenyl protons. mdpi.com A detailed comparison with DFT-calculated values would allow for unambiguous assignment of each proton. While experimental ¹³C NMR data is not provided in the reference, DFT calculations could reliably predict these chemical shifts, including the key signal for the carbonyl carbon. nih.govmdpi.com

Table 2: Experimental ¹H NMR Chemical Shifts for this compound.

| Proton Signal | Chemical Shift (δ ppm) | Multiplicity |

| H (Quinoline) | 9.33 | s |

| H (Quinoline) | 8.54 | s |

| H (Quinoline) | 8.17 | d |

| H (Quinoline) | 7.92–7.82 | m |

| H (Quinoline/Phenyl) | 7.69–7.58 | m |

| H (Phenyl) | 7.33 | td |

| H (Phenyl) | 7.21 | t |

Data sourced from a study by Wei et al. mdpi.com The table is interactive.

Infrared (IR) Spectroscopy: Theoretical vibrational analysis via DFT can predict the frequencies and intensities of IR absorption bands. researchgate.net These calculated wavenumbers are often scaled to correct for anharmonicity and basis set limitations. researchgate.net For this compound, key predicted vibrations would include the strong C=O stretching of the ketone group (typically around 1650-1700 cm⁻¹), C-F stretching vibrations, and various C=C and C=N stretching modes characteristic of the quinoline ring system. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. rsc.org It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the λ_max_ values corresponding to π → π* and n → π* transitions within the conjugated quinoline and aromatic ring systems. researchgate.net These calculations are often performed considering solvent effects to better match experimental conditions. rsc.org

Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and properties.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system, while the LUMO would likely be centered on the carbonyl group and the phenyl ring. The fluorine substituent, being electron-withdrawing, would also influence the energy and distribution of these orbitals. DFT calculations provide precise energies for HOMO and LUMO and visualize their spatial distribution.

Table 3: Illustrative Frontier Molecular Orbital Energies for Quinoline Derivatives. (Note: Data is from related compounds to illustrate typical values. Specific calculations for the title compound are not available in cited literature.)

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Substituted Quinoline Ketone | ~ -5.3 | ~ -1.3 | ~ 4.0 |

| Triazolyl-Substituted Purine | ~ -6.0 | ~ -2.2 | ~ 3.8 |

This interactive table is based on data from studies on related heterocyclic systems.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. researchgate.net It is a valuable tool for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net Different colors represent varying electrostatic potentials:

Red: Regions of most negative potential (electron-rich), prone to electrophilic attack.

Blue: Regions of most positive potential (electron-poor), prone to nucleophilic attack.

Green: Regions of neutral potential.

In an MEP map of this compound, the most negative regions (red) are expected around the nitrogen atom of the quinoline ring, the carbonyl oxygen, and the fluorine atom due to their high electronegativity. These sites would be the primary targets for electrophiles. Positive potential regions (blue) would likely be located around the hydrogen atoms. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and orbital interactions within a molecule. researchgate.net It examines charge delocalization, hyperconjugative interactions, and the stabilization energy (E⁽²⁾) associated with them. A higher E⁽²⁾ value indicates a stronger interaction between electron donors (filled orbitals) and electron acceptors (empty orbitals).

Reactivity Descriptors and Fukui Functions for Electrophilic and Nucleophilic Sites

Detailed studies on the reactivity descriptors and Fukui functions specifically for this compound are not available in the reviewed scientific literature.

Thermodynamic Properties and Stability Studies

Specific thermodynamic data and stability studies for this compound, generated through computational methods, have not been reported in the available literature.

Thermodynamic properties such as the standard enthalpy of formation, Gibbs free energy of formation, and entropy are fundamental parameters that can be calculated using computational chemistry methods. These values are essential for determining the stability of a compound and predicting the spontaneity and energy changes of chemical reactions in which it is involved. researchgate.net Such studies would provide a quantitative measure of the stability of this compound under various conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

No specific molecular dynamics (MD) simulation studies for this compound were found in the public domain.

Molecular dynamics simulations are powerful computational tools used to study the time-dependent behavior of molecules. researchgate.net By simulating the movements of atoms and molecules over time, MD can provide insights into conformational changes, molecular flexibility, and interactions with surrounding molecules, such as solvents. For this compound, MD simulations could elucidate how the molecule behaves in different solvent environments, which is critical for understanding its solubility and reactivity in solution. researchgate.net

Computational Studies on Reaction Mechanisms and Transition States for Synthetic Pathways

While synthetic pathways for this compound exist, detailed computational studies on their reaction mechanisms and transition states are not present in the surveyed literature. mdpi.com

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net Calculating the energies of these species helps in understanding the kinetics and thermodynamics of a synthetic route, providing insights into reaction barriers and the feasibility of proposed mechanisms. For the synthesis of this compound, such studies could optimize reaction conditions and potentially suggest more efficient synthetic strategies.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

No specific Quantitative Structure-Property Relationship (QSPR) models for this compound were identified in the literature.

QSPR modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov By developing a model based on a set of known compounds, the properties of new or untested molecules can be predicted. For a class of compounds including this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention times based on calculated molecular descriptors.

Data Table Notice: Due to the absence of specific research data for this compound in the reviewed scientific literature for the topics above, no data tables could be generated.

Investigation of Molecular Interactions and Preclinical Biological Research Avenues for 2 Fluorophenyl Quinolin 3 Yl Methanone and Its Analogues Excluding Clinical Studies

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding (In Vitro)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For quinoline-based compounds, these studies provide critical insights into the pharmacophoric features necessary for target engagement and the effects of various substituents on molecular function.

The quinoline (B57606) scaffold is recognized as a "privileged" structure in medicinal chemistry, known for its ability to bind to the ATP-binding sites of various kinases. For quinoline derivatives, key pharmacophoric features often include a combination of hydrophobic regions, hydrogen bond acceptors and donors, and aromatic moieties. researchgate.net The core structure, comprising the quinoline ring linked to a phenyl group via a methanone (B1245722) bridge, forms the basic skeleton for interaction. The nitrogen atom in the quinoline ring and the carbonyl group of the methanone linker can act as crucial hydrogen bond acceptors, facilitating anchoring to the target protein. The aromatic nature of both the quinoline and phenyl rings allows for π-π stacking and hydrophobic interactions within the binding pockets of target enzymes.

The type and position of substituents on both the quinoline and the phenyl rings play a significant role in modulating the biological activity of this class of compounds.

Substitution on the Quinoline Ring: Modifications at various positions of the quinoline ring have been shown to significantly impact activity. For instance, in a series of quinoline derivatives targeting phosphodiesterase 5 (PDE5), maintaining a hydroxymethyl group at the C-3 position and a cyano group at the C-7 position were found to be important for potency and selectivity. nih.gov Conversely, substitutions at the 4 and 6-positions of the quinoline in a different series of kinase inhibitors resulted in only minor changes in biochemical activity.

Substitution on the Phenyl Ring: The presence and position of a fluorine atom on the phenyl ring, as seen in (2-Fluorophenyl)(quinolin-3-yl)methanone, are critical. The ortho-fluorine substituent can influence the compound's conformation due to steric and electronic effects, potentially locking it into a bioactive conformation. In studies of related kinase inhibitors, the nature of the substituent on the phenyl ring was shown to be a key determinant of activity and selectivity. For example, in a series of N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, the 3-fluorophenyl group was part of the core structure of potent dual c-Met/VEGFR2 receptor tyrosine kinase inhibitors. nih.gov

Studies of Enzyme and Receptor Modulatory Activities (In Vitro)

Preclinical in vitro studies have investigated the ability of this compound and its analogues to modulate the activity of several key enzymes implicated in various disease pathways.

Phosphodiesterase 5 (PDE5) is a key enzyme in the cGMP signaling pathway, and its inhibitors have established therapeutic roles. Quinoline derivatives have emerged as a promising scaffold for the development of novel PDE5 inhibitors.

In vitro enzymatic assays have demonstrated that certain quinoline derivatives can selectively inhibit PDE5 with high potency. One study synthesized a series of quinoline derivatives and found that compound 7a (structure not fully specified in the provided context) inhibited PDE5 with an IC50 of 0.27 nM, showing excellent selectivity against a panel of all eleven PDE families. nih.gov This highlights the potential of the quinoline scaffold for potent and selective PDE5 inhibition. Another study on fluorinated quinoline derivatives revealed that the introduction of a fluorine atom at the C-3 position of the quinoline core did not significantly diminish the high affinity for the PDE5 enzyme. This suggests that fluorinated analogues of this compound could retain potent PDE5 inhibitory activity.

Below is a table summarizing the PDE5 inhibitory activity of representative quinoline analogues from the literature.

| Compound ID | Modifications | PDE5 IC50 (nM) | Selectivity Notes |

| 7a | C-8 substituted quinoline derivative | 0.27 | High selectivity over other PDE families (PDE1-4, 6-11) |

| 7b | C-8 substituted quinoline derivative | Not specified, but potent | High selectivity over other PDE families |

| 24a, 24b | Fluoroethoxy group at C-3 of quinoline | Not specified, but >88% inhibition at 100 nM | High specificity for PDE5A1 over other PDEs |

Data is based on analogues and not the specific subject compound.

Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. Inhibitors of tubulin polymerization are effective anticancer agents. Several studies have explored the potential of quinoline derivatives as antimitotic agents that target tubulin.

Fluorinated 2-phenyl-4-quinolone derivatives have been identified as potent inhibitors of tubulin polymerization. researchgate.net One such derivative, 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone, exhibited potent cytotoxic activities against various cancer cell lines and was a potent inhibitor of tubulin polymerization with an IC50 of 0.46 µM. researchgate.net This activity was comparable to well-known antimitotic agents. Research on other fluorinated 2-phenyl-3-hydroxy-4(1H)-quinolinone derivatives also indicated that their anticancer activity is associated with their ability to inhibit microtubule formation by interacting with tubulin at the colchicine-binding site. researchgate.net

The cytotoxic effects of various quinoline analogues have been evaluated against a range of human cancer cell lines. For instance, a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones showed cytotoxic activity in the low micromolar range against HL-60 (human leukemia) and MCF-7 (human breast adenocarcinoma) cell lines. nih.gov Another study on 2-arylquinoline derivatives demonstrated selective anticancer properties, with some compounds showing significant cytotoxicity against PC3 (prostate cancer) and HeLa (cervical cancer) cell lines. researchgate.net

The table below presents the cytotoxic activity of some quinoline analogues against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity |

| 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone | Renal and Melanoma | log GI50 < -8.00 |

| 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | HL-60, MCF-7 | Low µM range cytotoxicity |

| 2-arylquinolines | PC3, HeLa | Significant cytotoxicity |

Data is based on analogues and not the specific subject compound.

Beyond PDE5 and tubulin, quinoline-based structures have been investigated for their inhibitory activity against other enzyme classes.

Kinase Inhibition: The quinoline scaffold is a well-known ATP-site binder for many kinases. While direct studies on this compound are limited, one source indicates it has been studied as a potential inhibitor of certain kinases involved in cancer signaling pathways. Furthermore, a series of N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, which share the 3-fluorophenyl moiety, were designed as potent dual inhibitors of c-Met and VEGFR2 tyrosine kinases, with IC50 values in the low nanomolar range. nih.gov

Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is an enzyme involved in the endocannabinoid system and is a target for various neurological and inflammatory diseases. While there is no direct evidence of this compound inhibiting MAGL, the broader class of quinoline-like compounds has been explored. For example, quinoid diterpenes and β-carbolines, which are structurally distinct but also heterocyclic, have been identified as MAGL inhibitors. nih.gov The exploration of quinoline-methanone structures for MAGL inhibition remains an area for potential future research.

Ligand Binding Studies with Molecular Targets

The quinoline scaffold is a prominent feature in numerous biologically active compounds, and its derivatives have been the subject of extensive ligand binding studies to identify their molecular targets. While specific binding data for this compound is not extensively documented in publicly available research, studies on analogous quinoline-based compounds reveal a propensity to interact with various key proteins involved in cellular signaling and proliferation.

For instance, certain quinoline derivatives have been designed and shown to bind to the ATP binding site of protein kinases like the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell growth and survival. nih.gov The inhibition of EGFR signaling is a well-established anticancer strategy, and the quinoline core can serve as a scaffold for designing potent inhibitors. nih.gov

Another critical molecular target for quinoline-containing compounds is tubulin. tandfonline.com Analogues of the natural tubulin-binding agent combretastatin (B1194345) A-4 incorporating a quinoline moiety have been synthesized and evaluated. These compounds have demonstrated the ability to inhibit tubulin polymerization, a process essential for cell division, by binding to the colchicine (B1669291) binding site on tubulin. tandfonline.com

Furthermore, the 90-kDa heat shock protein (Hsp90) has been identified as a molecular target for certain quinoline derivatives. nih.gov Hsp90 is a chaperone protein crucial for the stability and function of a multitude of client proteins, many of which are oncoproteins. nih.gov Some quinoline-based compounds have been shown to interact with the C-terminal domain of Hsp90, leading to the degradation of client proteins and exhibiting anticancer effects. nih.gov

These examples from related quinoline derivatives suggest that this compound could potentially interact with a range of molecular targets, including protein kinases, tubulin, and chaperone proteins. However, dedicated ligand binding studies are necessary to elucidate its specific molecular partners.

Cellular and Subcellular Mechanism of Action Investigations (In Vitro)

The impact of quinoline derivatives on cell cycle progression and the induction of apoptosis is a significant area of preclinical research. A notable analogue, 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1), has been investigated for its effects on murine colorectal adenocarcinoma cells (CT-26). nih.gov

Treatment with CHM-1 was found to induce a significant arrest of the cell cycle at the G2/M phase. nih.gov This cell cycle blockade is a common mechanism for anticancer agents, as it prevents cancer cells from dividing and proliferating. The G2/M arrest induced by CHM-1 was associated with a decrease in the protein levels of Cyclin A, Cyclin B, and a reduction in the activity of CDK1 (Cyclin-Dependent Kinase 1), a key enzyme for entry into mitosis. nih.gov

In addition to cell cycle arrest, CHM-1 was shown to induce apoptosis, or programmed cell death, in CT-26 cells. nih.gov The apoptotic pathway was determined to be mitochondria-dependent, characterized by the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol. nih.gov This release triggered the activation of caspase-9 and caspase-3, key executioner enzymes of apoptosis. nih.gov The pro-apoptotic proteins Bax and BAD were also upregulated following treatment with CHM-1. nih.gov The crucial role of the mitochondrial pathway was confirmed by the observation that inhibitors of caspase-9 and caspase-3 could significantly reduce CHM-1-induced cell death. nih.gov

These findings for a close analogue suggest that this compound may also exert its biological effects through the modulation of cell cycle progression and the induction of apoptosis via a mitochondrial-dependent pathway.

The generation of reactive oxygen species (ROS) is a critical cellular process that, when dysregulated, can lead to oxidative stress and cell death. Some quinoline derivatives have been shown to influence the cellular redox balance by inducing the production of ROS.

For example, a novel synthetic quinoline derivative, DFIQ, has been reported to induce the generation of ROS in non-small cell lung cancer (NSCLC) cells. nih.gov The accumulation of ROS can overwhelm the cell's antioxidant capacity, leading to damage to cellular components and the activation of cell death pathways, including apoptosis. tandfonline.com

The primary sources of cellular ROS include the mitochondrial electron transport chain and NADPH oxidases (NOXs). nih.gov The overproduction of ROS can lead to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis. nih.gov While the specific effects of this compound on ROS generation have not been detailed, the activity of its analogues suggests that this could be a potential mechanism of action contributing to its biological effects.

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of small molecules to their protein targets. These methods have been widely applied to quinoline derivatives to understand their structure-activity relationships and to guide the design of new, more potent compounds.

Docking studies have been performed to investigate the binding of quinoline derivatives to a variety of molecular targets. For example, new quinoline derivatives have been docked into the active site of topoisomerase I, an enzyme involved in DNA replication and a target for anticancer drugs. nih.gov These studies have helped to identify key interactions between the quinoline scaffold and the amino acid residues in the enzyme's binding pocket. nih.gov

In the context of antibacterial research, molecular docking has been used to study the binding of novel quinoline/thiazinan-4-one hybrids to the active site of S. aureus MurB protein, an essential enzyme in bacterial cell wall biosynthesis. semanticscholar.org The results of these docking studies correlated well with the experimentally observed antibacterial activity, providing a rational basis for the observed biological effects. semanticscholar.org

Furthermore, molecular docking has been employed to investigate the binding of quinoline derivatives to the HIV reverse transcriptase enzyme, a key target for anti-HIV drugs. nih.gov These computational studies have revealed the binding modes of these compounds and have guided the synthesis of new derivatives with improved inhibitory activity. nih.gov

While specific molecular docking studies for this compound are not prominently available, the extensive use of these techniques for analogous compounds underscores their importance in elucidating the potential binding modes and molecular targets of this class of molecules.

Antimicrobial Activity Studies (In Vitro)

Quinoline-based structures are a cornerstone of many antibacterial agents. The investigation of novel quinoline derivatives for their antibacterial efficacy is an active area of research. While specific data for this compound is limited, studies on related quinoline compounds have demonstrated significant activity against a range of bacterial pathogens, including multidrug-resistant strains.

For instance, a series of quinoline-2-one derivatives have been synthesized and evaluated for their antibacterial activity against Gram-positive bacteria. nih.govnih.gov Several of these compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.govnih.gov

In another study, quinoline-based hydroxyimidazolium hybrids were synthesized and tested against a panel of clinically important bacteria. mdpi.com One of the hybrids displayed potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL. mdpi.com Furthermore, some of these hybrids showed promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.com

The antibacterial activity of these quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in bacterial DNA replication.

The following table summarizes the antibacterial activity of selected quinoline derivatives against specific bacterial strains, as reported in the literature.

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

| Quinoline-2-one derivative (6c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 µg/mL | nih.govnih.gov |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 µg/mL | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 µg/mL | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | 20 µg/mL | mdpi.com |

These findings highlight the potential of the quinoline scaffold as a basis for the development of new antibacterial agents. Further investigation into the antibacterial spectrum and mechanism of action of this compound is warranted.

Antifungal Efficacy Against Specific Strains

The antifungal potential of quinoline derivatives, including analogues of this compound, has been explored against a variety of fungal pathogens. Research indicates that structural modifications to the quinoline nucleus significantly influence the spectrum and potency of antifungal activity. nih.gov

Studies on fluorinated quinoline analogues have demonstrated notable efficacy against several plant-pathogenic fungi. nih.gov For instance, at a concentration of 50 μg/mL, certain analogues exhibited significant inhibitory activity against Sclerotinia sclerotiorum and Rhizoctonia solani. Specifically, compounds designated as 2b, 2e, 2f, 2k, and 2n showed over 80% inhibition against S. sclerotiorum, surpassing the positive control, Tebufloquin. nih.gov Similarly, compound 2g displayed 80.8% activity against R. solani. nih.gov Moderate activity was also observed against other strains, including Alternaria solani, Pyricularia oryzae, and Fusarium oxysporum. nih.gov

Another study focusing on derivatives inspired by quinine (B1679958) alkaloids identified a compound, Ac12, with potent activity against Sclerotinia sclerotiorum and Botrytis cinerea, recording EC₅₀ values of 0.52 and 0.50 μg/mL, respectively. nih.gov This efficacy was superior to both the lead compound and the commercial fungicide 8-hydroxyquinoline. nih.gov

Furthermore, research into various quinoline derivatives has shown selective action. Some compounds are active primarily against yeasts like Candida species, while others demonstrate more potent effects against filamentous fungi, such as dermatophytes. nih.gov For example, one study found that a specific quinoline derivative (designated compound 5) had a geometric mean Minimum Inhibitory Concentration (MIC) of 19.14 μg/ml against dermatophytes, while other derivatives were more active against Candida strains. nih.gov Other research has also confirmed the activity of certain quinoline derivatives against Candida albicans and Aspergillus niger. researchgate.net

Table 1: Antifungal Activity of Selected Fluorinated Quinoline Analogues

| Compound | Fungal Strain | Inhibition (%) at 50 µg/mL |

|---|---|---|

| 2b | Sclerotinia sclerotiorum | >80 |

| 2e | Sclerotinia sclerotiorum | >80 |

| 2f | Sclerotinia sclerotiorum | >80 |

| 2k | Sclerotinia sclerotiorum | >80 |

| 2n | Sclerotinia sclerotiorum | >80 |

| 2g | Rhizoctonia solani | 80.8 |

| 2p | Rhizoctonia solani | 76.9 |

| 2f | Pythium capsici | 58.1 |

| 2n | Botrytis cinerea | 57.7 |

| 2e | Fusarium oxysporum | 45 |

Data sourced from research on new fluorinated quinoline analogs. nih.gov

Investigation of Putative Antimicrobial Mechanisms (e.g., DNA Gyrase, Dihydrofolate Reductase B)

The antimicrobial action of quinoline derivatives is attributed to several potential mechanisms, targeting essential cellular processes in fungal and bacterial pathogens.

One of the investigated mechanisms is the disruption of the fungal cell membrane. A preliminary study on the potent antifungal quinoline derivative Ac12 suggested that its mode of action involves inducing abnormal morphology in cell membranes. nih.gov This leads to an increase in membrane permeability and the subsequent release of cellular contents, ultimately causing cell death. nih.gov

Inhibition of crucial enzymes is another primary avenue of action. Dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleic acids and certain amino acids, has been identified as a target. researchgate.netnih.gov Certain quinoline-2-one derivatives have demonstrated significant inhibitory activity against the DHFR enzyme, which correlates with their antimicrobial efficacy against multidrug-resistant pathogens. nih.gov

Furthermore, some quinoline derivatives are believed to function by inhibiting DNA gyrase, an enzyme that manages DNA supercoiling and is essential for DNA replication. mdpi.com While this mechanism has been associated with antibacterial activity in mycobacterial species, it represents a plausible target for antifungal action as well, given the structural similarities in DNA maintenance enzymes. mdpi.com Other potential targets for quinoline-based antifungals include enzymes like cytochrome P450. researchgate.net

Antimalarial Activity Studies (In Vitro)

Quinoline-based compounds have long been a cornerstone of antimalarial therapy, and research into novel analogues of molecules like this compound continues to yield promising candidates against Plasmodium falciparum, the deadliest malaria parasite. nih.govnih.gov

Efficacy Against Plasmodium falciparum Asexual Blood Stages

In vitro studies have consistently demonstrated the potent activity of novel quinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.govresearchgate.net The asexual blood stage of the parasite's life cycle, which is responsible for the clinical symptoms of malaria, is a primary target for these compounds. nih.gov

For example, a series of 1,2,3-triazol-1-yl quinoline derivatives showed significant activity against the CQR W2 clone of P. falciparum, with the most active compound recording a half-maximal inhibitory concentration (IC₅₀) of 1.4 μM. nih.gov Another study on quinoline-furanone hybrids identified compounds with IC₅₀ values similar to that of chloroquine (B1663885) against the resistant K1 strain. malariaworld.org Trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives have also been assessed against the CQS D10 strain, with IC₅₀ values in the low microgram/mL range. nih.gov

Research on 4-aminoquinoline (B48711) analogues, designated MAQ (monoquinoline) and BAQ (bisquinoline), found them to be active in the nanomolar range against both CQS and CQR strains. scienceopen.comnih.gov These studies highlight the potential of structurally diverse quinoline compounds to overcome existing drug resistance mechanisms. nih.gov

**Table 2: In Vitro Antimalarial Activity of Selected Quinoline Analogues Against *P. falciparum***

| Compound Class/Derivative | P. falciparum Strain | IC₅₀ Value | Reference |

|---|---|---|---|

| 1,2,3-Triazol-1-yl quinoline (cpd 56) | W2 (CQR) | 1.4 µM | nih.gov |

| 1,2,3-Triazol-1-yl quinoline (cpd 75) | W2 (CQR) | 0.09 µM | nih.gov |

| 2,8-bis(trifluoromethyl) quinoline ketone | D10 (CQS) | 4.8 - 5.2 µg/mL | nih.gov |

| Monoquinoline Analog (MAQ) | W2 (CQR) | 26.5 nM | nih.gov |

| Bisquinoline Analog (BAQ) | W2 (CQR) | 17.5 nM | nih.gov |

| Quinoline-furanone hybrid (5g) | K1 (CQR) | Similar to Chloroquine | malariaworld.org |

| Quinoline-furanone hybrid (7d, 7f, 7g) | Not Specified | 0.50–0.72 µg/mL | researchgate.net |

CQR: Chloroquine-Resistant; CQS: Chloroquine-Sensitive

Exploration of Novel Mechanisms of Action Against Parasitic Targets

While traditional quinoline antimalarials like chloroquine are known to act by interfering with heme detoxification in the parasite's food vacuole, newer analogues are being investigated for novel mechanisms of action. nih.govnih.gov This diversification of targets is critical for circumventing the growing problem of drug resistance.